![molecular formula C20H17ClN2O4S B2988984 7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 899353-98-1](/img/structure/B2988984.png)
7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Description
The compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidine derivatives can be synthesized from simple precursors such as 2-Amino-3-cyanopyridine . The synthesis process often involves mild reaction conditions .Molecular Structure Analysis
The compound likely contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This ring has been incorporated in a wide range of therapeutically interesting drugs .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their anticancer potential. Notably, compounds 14a, 16b, and 18b exhibited significant activity against MCF7 breast cancer cells, with IC50 values ranging from 1.7 to 5.7 μg/ml. Compound 17 also showed promising cytotoxic effects against HePG2 and PACA2 cell lines .
- Molecular docking studies confirmed the binding affinity of compounds 14a and 17 with Bcl2 anti-apoptotic protein. Additionally, gene expression analysis revealed up-regulation of P53, BAX, DR4, and DR5, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells. These compounds induced cell cycle arrest and apoptotic death in MCF7 cells .
- The synthesis of 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine (compound 17) involved treating the intermediate compound with N, N-dimethylformamide thionyl chloride. This derivative showed potential as a DHFR inhibitor .
- Some pyrido[2,3-d]pyrimidine derivatives exhibit kinase inhibitory activity. For instance, compound 14 demonstrated significant inhibitory effects with an IC50 value of 0.057 μM .
- Fused pyrimidine derivatives, including pyrido[2,3-d]pyrimidine, are considered bioisosteres of purines. These compounds may have applications in drug design and development .
Anticancer Activity
Dihydrofolate Reductase (DHFR) Inhibition
Inhibitory Activity Against Kinases
Bioisosteric Potential with Purines
properties
IUPAC Name |
7-chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-24-15-7-5-12(16(25-2)17(15)26-3)18-22-19-13(20(28)23-18)9-10-8-11(21)4-6-14(10)27-19/h4-8H,9H2,1-3H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVADXGRHOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
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